
Clorhidrato de 2-amino-2,3-dihidro-1H-inden-2-carboxamida
Descripción general
Descripción
“2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride” is a chemical compound . It has been designed and synthesized as a selective discoidin domain receptor 1 (DDR1) inhibitor . The IUPAC name of this compound is "2-amino-2-indanecarboxamide hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H12N2O.ClH/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,12H2,(H2,11,13);1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical and Chemical Properties Analysis
The compound is a powder with a molecular weight of 212.68 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Actividad Anticancerígena Pancreática
Una de las aplicaciones más notables del clorhidrato de 2-amino-2,3-dihidro-1H-inden-2-carboxamida es en el tratamiento del cáncer de páncreas. Se ha diseñado y sintetizado como un nuevo inhibidor selectivo para el Receptor de Dominio Discoidina 1 (DDR1) . DDR1 es una tirosina quinasa receptora que está implicada en la progresión del cáncer de páncreas. El compuesto ha mostrado resultados prometedores en la inhibición de la señalización de DDR1 inducida por colágeno y la transición epitelio-mesenquimal, que son procesos críticos en la metástasis del cáncer. También suprimió de manera dependiente de la dosis la formación de colonias de células de cáncer de páncreas y exhibió una eficacia terapéutica significativa en modelos de ratón ortotópicos de cáncer de páncreas .
Orientación al Microambiente Tumoral
El microambiente tumoral (TME) juega un papel crucial en el desarrollo y la progresión de los cánceres. El this compound se dirige al TME al interrumpir la reacción desmoplástica, que se caracteriza por la expansión de fibroblastos asociados al cáncer y el aumento de la deposición de componentes de la matriz extracelular. Al dirigirse al estroma, ayuda a superar la quimiorresistencia y mejorar la respuesta terapéutica en el tratamiento del cáncer de páncreas .
Inhibición de la Actividad Quinasa de DDR1
Este compuesto se une a DDR1 con un valor de constante de disociación (Kd) de 5,9 nM e inhibe su actividad quinasa con un valor de concentración inhibitoria media (IC50) de 14,9 nM . Esta alta afinidad y potente inhibición de la actividad quinasa de DDR1 lo convierten en una herramienta valiosa para la investigación científica de las vías y enfermedades relacionadas con DDR1.
Estudios de Acoplamiento Molecular
Se han realizado estudios de acoplamiento molecular con el this compound para comprender su interacción con DDR1. Estos estudios proporcionan información sobre la eficiencia de unión y la especificidad del compuesto, lo cual es crucial para el diseño de inhibidores de DDR1 más potentes y selectivos .
Perfil de Selectividad
El perfil de selectividad de este compuesto ha revelado su potencial para inhibir selectivamente DDR1 sobre otras quinasas. Esta selectividad es importante para reducir los efectos fuera del objetivo y aumentar el índice terapéutico de los posibles fármacos desarrollados a partir de este compuesto .
Efectos Antiproliferativos
El compuesto ha demostrado efectos antiproliferativos contra las células de cáncer de páncreas. Se ha demostrado que inhibe potentemente el crecimiento de las células cancerosas, lo cual es un atributo deseable para cualquier agente anticancerígeno .
Análisis Estructural
Se ha realizado un análisis estructural del compuesto cuando se une a DDR1, proporcionando información valiosa sobre la interacción entre el compuesto y el receptor. Esta información se puede utilizar para refinar el compuesto y mejorar su eficacia y selectividad .
Síntesis y Diseño
La síntesis y el diseño del this compound implican procesos químicos complejos que producen un compuesto con características específicas adaptadas para la inhibición de DDR1. El proceso de diseño tiene en cuenta los requisitos estructurales para la unión a DDR1 y las propiedades farmacocinéticas necesarias para una acción farmacológica eficaz .
Mecanismo De Acción
Target of Action
The primary target of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix .
Mode of Action
2-Amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride binds to DDR1 with a Kd value of 5.9 nM, indicating a strong affinity . This binding suppresses the kinase activity of DDR1, thereby inhibiting DDR1 signaling .
Biochemical Pathways
Upon binding, 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride inhibits collagen-induced DDR1 signaling . This leads to the suppression of the epithelial-mesenchymal transition, a key process in cancer metastasis .
Result of Action
The inhibition of DDR1 signaling by 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride results in the dose-dependent suppression of colony formation of pancreatic cancer cells . It also exhibits promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Action Environment
The action of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is influenced by the tumor microenvironment, particularly the presence of collagen in the extracellular matrix
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. The compound acts as an inhibitor of DDR1, binding to the receptor and suppressing its kinase activity . This inhibition affects downstream signaling pathways, leading to changes in cellular behavior. Additionally, 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride has been shown to interact with collagen, a major component of the extracellular matrix, further influencing cellular processes .
Cellular Effects
The effects of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride on various cell types and cellular processes are profound. In pancreatic cancer cells, the compound inhibits collagen-induced DDR1 signaling and epithelial-mesenchymal transition, a process critical for cancer metastasis . This inhibition leads to reduced colony formation and suppressed tumor growth in in vivo models . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of DDR1 and other associated proteins .
Molecular Mechanism
At the molecular level, 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding pocket of DDR1, inhibiting its kinase activity and preventing downstream signaling . This binding interaction involves hydrogen bonds with key residues in the receptor’s active site, stabilizing the compound-receptor complex . Additionally, the compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins involved in DDR1 signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of DDR1 signaling and associated cellular processes .
Dosage Effects in Animal Models
The effects of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1 activity and suppresses tumor growth without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions with other proteins . Determining the optimal dosage is crucial for maximizing therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and degradation. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can affect the compound’s overall efficacy and duration of action in biological systems .
Transport and Distribution
The transport and distribution of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DDR1 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
2-amino-1,3-dihydroindene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,12H2,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTMKBFTFSVYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


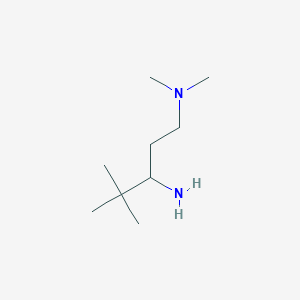
![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)
![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)

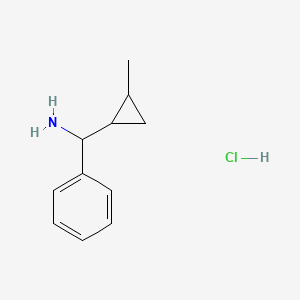
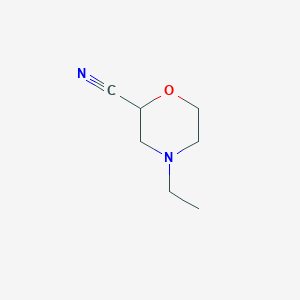
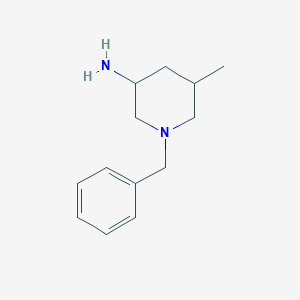
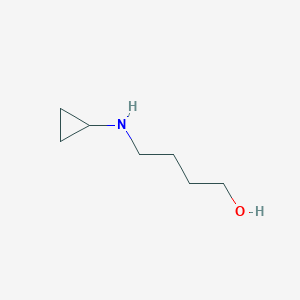
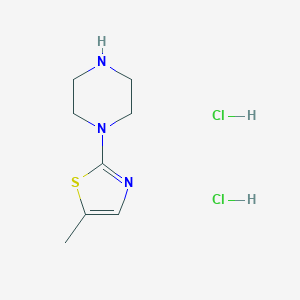
![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)

![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)
![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
